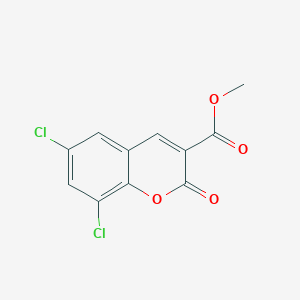![molecular formula C15H18N2O4S B2545405 Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421445-35-3](/img/structure/B2545405.png)
Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including cyclization and condensation processes. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding products in 70-96% yield . Similarly, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids is achieved through a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction . This technique allows for the determination of stereochemistry and confirmation of the molecular structure. The compound of interest likely has a complex stereochemistry due to the presence of multiple chiral centers, which would be an important aspect to analyze for understanding its potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes transformations during redox processes, as seen in the study of Hantzsch 1,4-dihydropyridines (Hantzsch1,4-DHP) and their oxidation to pyridine derivatives . The compound may also undergo various chemical reactions, including redox processes, due to the presence of the pyridine moiety and other reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as acid dissociation constants, have been determined and are crucial for understanding their chemical behavior and potential as biological agents . The antimicrobial activity of some compounds has been tested, showing promising results against bacterial and fungal strains . The compound of interest would likely have unique physical and chemical properties that could influence its solubility, stability, and biological activity.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing novel compounds that include pyridothienopyrimidine, pyridothienopyrimidobenzimidazoles, and related fused systems. These syntheses involve reactions starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to various derivatives through reactions with carbonyl compounds and chloroacetyl chloride. These compounds serve as synthons for further chemical transformations, showcasing the utility of this chemical scaffold in constructing complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Some derivatives related to the core structure of the compound have demonstrated antimicrobial activities. These include derivatives of pyrrolidine-3-carboxylic acid, which were synthesized as potential antibacterial drugs. Their in vitro antibacterial screening showed moderate to good activity against gram-positive and gram-negative bacteria, indicating the potential for developing new antibacterial agents based on this chemical framework (Devi et al., 2018).
Application in Corrosion Inhibition
Derivatives of pyrrolidine have been studied for their corrosion inhibition properties. For example, certain pyrrole-4-carbonitriles have been evaluated as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical investigations suggest these compounds adsorb onto metal surfaces, offering protection against corrosion. This highlights the adaptability of the chemical structure for applications beyond pharmaceuticals, extending into materials science (Verma et al., 2015).
特性
IUPAC Name |
methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16-8-9(7-12(16)18)14(19)17-5-3-11-10(4-6-22-11)13(17)15(20)21-2/h4,6,9,13H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPOCQSRLDXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC3=C(C2C(=O)OC)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

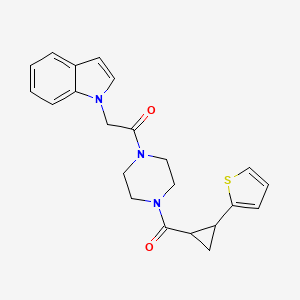
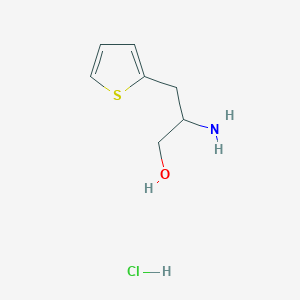
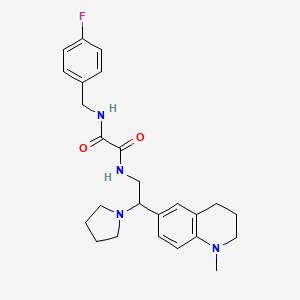

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)
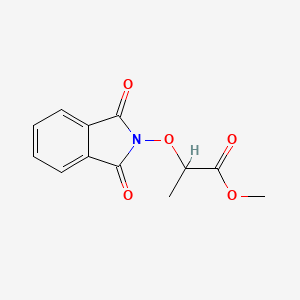
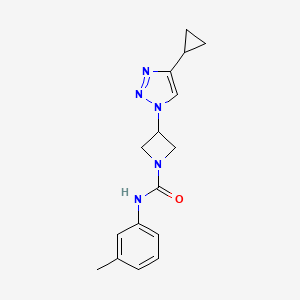
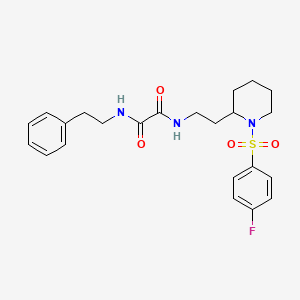

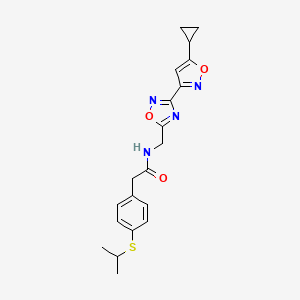
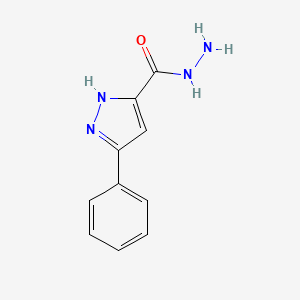
![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)
